1-Bromo-4-chlorophthalazine
Overview
Description
1-Bromo-4-chlorophthalazine is an organic compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing nitrogen atoms in their ring structure. The presence of bromine and chlorine atoms in the 1 and 4 positions, respectively, makes this compound particularly interesting for various chemical applications.
Preparation Methods
The synthesis of 1-Bromo-4-chlorophthalazine typically involves halogenation reactions. One common method is the bromination of 4-chlorophthalazine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Bromo-4-chlorophthalazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield phthalazine derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield amino-phthalazine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
1-Bromo-4-chlorophthalazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-4-chlorophthalazine in biological systems involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1-Bromo-4-chlorophthalazine can be compared with other similar compounds such as:
1-Bromo-4-chlorobenzene: Both compounds contain bromine and chlorine atoms, but this compound has a more complex ring structure with nitrogen atoms, making it more versatile in chemical reactions.
1-Chloro-4-bromobutane: This compound has a simpler aliphatic structure compared to the aromatic phthalazine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its heterocyclic structure, which provides additional sites for functionalization and enhances its potential in various chemical and biological applications.
Properties
IUPAC Name |
1-bromo-4-chlorophthalazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZPYVVYUXHXTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310760 | |
Record name | 1-Bromo-4-chlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082769-36-5 | |
Record name | 1-Bromo-4-chlorophthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082769-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-chlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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